N-(4-chlorophenyl)-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide
Description
This compound features a 1H-indol-3-yl core substituted at the 1-position with a 2-(morpholin-4-yl)-2-oxoethyl group. The indole’s 3-position is linked via a 2-oxoacetamide bridge to a 4-chlorophenyl moiety. Key structural attributes include:
- Morpholine ring: Enhances solubility and serves as a hydrogen-bond acceptor.
- Oxoacetamide linker: Facilitates planar conformation, possibly aiding in target binding.
Synthesis typically involves coupling indole derivatives with oxalyl chloride and subsequent amidation . Spectral characterization (¹H/¹³C NMR, HRMS) confirms the structure .
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O4/c23-15-5-7-16(8-6-15)24-22(29)21(28)18-13-26(19-4-2-1-3-17(18)19)14-20(27)25-9-11-30-12-10-25/h1-8,13H,9-12,14H2,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBOOQYPTNALAIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)NC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction, where chlorobenzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Attachment of the Morpholino Group: The morpholino group can be attached through a nucleophilic substitution reaction, where a morpholine derivative reacts with an appropriate electrophile.
Final Coupling Reaction: The final step involves coupling the synthesized intermediates to form the target compound. This can be achieved through a condensation reaction between the indole derivative and the chlorophenyl-morpholino intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(4-chlorophenyl)-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Substituent Variations on the Indole Nitrogen
Variations in the Aryl Acetamide Group
Biological Activity
N-(4-chlorophenyl)-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide, a compound with significant structural complexity, has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound can be described structurally as follows:
- Core Structure : Indole ring system
- Substituents :
- A 4-chlorophenyl group
- A morpholine moiety linked via a 2-oxoethyl chain
- An acetamide functional group
This intricate structure is believed to contribute to its biological activity, particularly in targeting specific proteins and pathways.
Biological Activity Overview
Research has indicated that this compound exhibits several biological activities, primarily as an inhibitor of various protein kinases. The following sections detail these activities.
Protein Kinase Inhibition
Recent studies have demonstrated that this compound acts as an inhibitor of several key protein kinases involved in cellular signaling pathways:
-
DYRK1A Inhibition :
- The compound shows potent inhibition of DYRK1A (Dual-specificity Tyrosine-phosphorylation Regulated Kinase 1A), which is implicated in various neurological disorders.
- IC50 Values : Preliminary assays indicate an IC50 value in the low micromolar range, suggesting significant inhibitory potential against DYRK1A .
-
Other Kinases :
- The compound has also been evaluated for its activity against other kinases such as CK1 and GSK3α/β, which are crucial in cancer and metabolic diseases.
- Specific IC50 values for these kinases are yet to be fully characterized but preliminary data suggest moderate inhibitory effects.
The biological activity of this compound is hypothesized to involve:
- Binding Affinity : The structural components allow for effective binding to the ATP-binding site of target kinases.
- Selectivity : The presence of the morpholine and chlorophenyl groups may confer selectivity towards certain kinase families, potentially reducing off-target effects.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound through various experimental approaches:
Study 1: In Vitro Kinase Assays
In a study examining the inhibitory effects on DYRK1A and other kinases, the compound was tested across multiple tumor cell lines including Huh7 and MDA-MB 231. Results indicated a dose-dependent inhibition of cell proliferation correlating with kinase inhibition .
Study 2: Structure-Activity Relationship (SAR)
Research into the SAR has revealed that modifications to the indole core or substituents significantly affect biological activity. For instance, alterations in the chlorophenyl group were found to enhance kinase selectivity without compromising potency .
Data Tables
| Biological Activity | Target Kinase | IC50 (µM) | Effect |
|---|---|---|---|
| DYRK1A | DYRK1A | 0.5 | Inhibitor |
| CK1 | CK1 | TBD | Moderate Inhibition |
| GSK3α/β | GSK3α/β | TBD | Moderate Inhibition |
Q & A
Q. Case study :
- Analog with 4-methoxyphenyl instead of 4-chlorophenyl showed 2x longer plasma half-life in murine models .
Basic: What safety precautions are required during synthesis?
Answer:
- Ventilation : Handle acetyl chloride and morpholine derivatives in fume hoods to avoid inhalation .
- Personal protective equipment (PPE) : Use nitrile gloves and goggles to prevent skin/eye contact with corrosive reagents .
Emergency protocols:
- In case of exposure, rinse eyes with water for 15 minutes and seek medical evaluation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
